SHetA2

Description

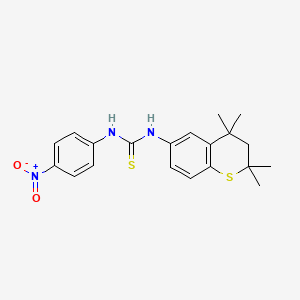

Structure

3D Structure

Properties

CAS No. |

361483-66-1 |

|---|---|

Molecular Formula |

C20H23N3O2S2 |

Molecular Weight |

401.5 g/mol |

IUPAC Name |

1-(4-nitrophenyl)-3-(2,2,4,4-tetramethyl-3H-thiochromen-6-yl)thiourea |

InChI |

InChI=1S/C20H23N3O2S2/c1-19(2)12-20(3,4)27-17-10-7-14(11-16(17)19)22-18(26)21-13-5-8-15(9-6-13)23(24)25/h5-11H,12H2,1-4H3,(H2,21,22,26) |

InChI Key |

FWWKIYPMUZVMQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(SC2=C1C=C(C=C2)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-])(C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SHetA2; SHetA-2; SHetA 2; NSC721689; NSC 721689; NSC-721689. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the SHetA2 Mechanism of Action in Ovarian Cancer

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the molecular mechanisms of SHetA2 (Sulfur Heteroarotinoid A2, NSC 726189), a novel investigational drug demonstrating significant preclinical efficacy against ovarian cancer. This compound is an orally bioavailable small molecule that selectively induces apoptosis in cancerous cells while exhibiting minimal toxicity to normal cells, a characteristic that has propelled it into clinical trials for advanced or recurrent gynecological cancers. This guide synthesizes current research on its primary targets, downstream signaling effects, and the experimental basis for these findings.

Core Mechanism: Targeting the Heat Shock Protein 70 Family

The foundational mechanism of this compound's selective anti-cancer activity is its ability to bind and inhibit members of the 70-kDa heat shock protein (HSP70) family.[1][2] Cancer cells, including those in ovarian malignancies, exhibit a heightened reliance on molecular chaperones like Mortalin (HSPA9), heat shock cognate 70 (Hsc70), and glucose-regulated protein 78 (Grp78) to maintain protein homeostasis, support rapid proliferation, and evade apoptosis.[1]

This compound's primary molecular target is Mortalin , a mitochondrial and cytoplasmic chaperone that is frequently overexpressed in ovarian cancer.[3][4] A key oncogenic role of Mortalin is the sequestration and inactivation of the tumor suppressor protein p53.[3] By binding to p53 in the cytoplasm, Mortalin prevents its translocation to the nucleus and mitochondria, thereby blocking its critical functions in inducing apoptosis and cell cycle arrest.[1][3] this compound physically binds to Mortalin, disrupting these chaperone-client protein complexes and initiating a cascade of anti-tumor effects.[2][5]

Downstream Signaling Pathways

The disruption of Mortalin-client interactions by this compound triggers several downstream signaling pathways that collectively halt proliferation and induce cell death in ovarian cancer cells.

Disruption of Mortalin-p53 Interaction and Reactivation of p53

By binding to Mortalin, this compound liberates both wild-type and mutant p53 from cytoplasmic sequestration.[3][4] This release allows p53 to accumulate in the nucleus and mitochondria, where it re-engages its tumor-suppressive functions.[3][4] In the nucleus, p53 can transactivate genes involved in apoptosis, such as Death Receptor 5 (DR5).[3] In the mitochondria, it can directly interact with Bcl-2 family proteins to promote mitochondrial outer membrane permeabilization.[3] This reactivation of p53 is a critical event in the this compound-induced apoptotic response.[3]

Induction of the Intrinsic (Mitochondrial) Apoptosis Pathway

This compound is a potent inducer of the intrinsic apoptosis pathway. This occurs through direct effects on mitochondria, which are rendered vulnerable by the disruption of Mortalin's supportive functions.[1][5] Treatment with this compound leads to rapid mitochondrial swelling and a reduction in mitochondrial membrane potential (ΔΨm).[5] This is associated with a decrease in the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[2] The resulting mitochondrial dysfunction triggers the release of pro-apoptotic factors, including cytochrome c and Apoptosis-Inducing Factor (AIF), into the cytoplasm.[1][2] Released cytochrome c activates caspase-9 and the downstream executioner caspase-3, while AIF translocates to the nucleus to mediate large-scale DNA fragmentation.[1]

Sensitization to the Extrinsic Apoptosis Pathway

While this compound primarily acts via the intrinsic pathway, it also sensitizes ovarian cancer cells to the extrinsic apoptosis pathway, which is initiated by death receptor ligands such as TRAIL (TNF-related apoptosis-inducing ligand).[1] As a single agent, this compound does not significantly activate the initiator caspase-8 of the extrinsic pathway.[1] However, it upregulates the expression of the transcription factor CHOP (CAAT/Enhancer Binding Protein Homologous Protein), which in turn increases the cell surface expression of TRAIL's death receptors, DR4 and DR5.[1][6] This increased receptor density makes cancer cells highly susceptible to TRAIL-mediated apoptosis, leading to synergistic cell death when combined with TRAIL or other death receptor agonists.[1]

Induction of G1 Cell Cycle Arrest

In addition to inducing apoptosis, this compound halts the proliferation of ovarian cancer cells by inducing G1 cell cycle arrest.[1][7] This effect is mediated by the targeted degradation of Cyclin D1, a key regulator of the G1-S phase transition.[8][9] this compound treatment promotes the phosphorylation of Cyclin D1, which marks it for ubiquitination and subsequent destruction by the proteasome.[8][9] The loss of Cyclin D1 prevents the formation of active Cyclin D1-CDK4/6 complexes, which are responsible for phosphorylating and inactivating the Retinoblastoma protein (pRb).[7] Consequently, pRb remains in its active, hypophosphorylated state, where it binds to and sequesters the E2F transcription factor.[7] This prevents the transcription of genes required for S-phase entry, effectively arresting the cell cycle in the G1 phase.[7]

Quantitative Efficacy Data

The preclinical efficacy of this compound has been quantified in numerous studies using both in vitro cell line models and in vivo animal models of ovarian cancer.

Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines

| Parameter | Cell Line(s) | Value | Source |

|---|---|---|---|

| Cyclin D1 Degradation (IC50) | A2780, SKOV3 | 4-5 µM | [10] |

| Max Cyclin D1 Inhibition | A2780 | ~80% | [10] |

| Max Cyclin D1 Inhibition | SKOV3 | ~70% | [10] |

| G1 Cell Cycle Arrest | A2780, SKOV-3 | Time and dose-dependent increase |[7] |

Table 2: In Vivo Efficacy of this compound in an Ovarian Cancer Maintenance Therapy Model

| Treatment Group | Tumor-Free Rate | Source |

|---|---|---|

| Control (Vehicle) | 0% | [4] |

| PRIMA-1MET alone | 25% | [4] |

| This compound alone | 42% | [4] |

| This compound + PRIMA-1MET | 67% |[4] |

Key Experimental Protocols

The following are generalized protocols representative of the standard methodologies used to investigate the mechanism of action of this compound.

Cell Viability (MTS Assay)

-

Principle: Measures the metabolic activity of viable cells. Dehydrogenase enzymes in living cells reduce the MTS tetrazolium compound into a colored formazan (B1609692) product, which is quantifiable by spectrophotometry.

-

Materials: 96-well plates, ovarian cancer cells, culture medium, this compound, MTS reagent solution (containing an electron coupling reagent like PES), spectrophotometer.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11][12]

-

Treat cells with a range of this compound concentrations (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).[11]

-

Add 20 µL of MTS reagent solution to each well.[13]

-

Incubate the plate for 1-4 hours at 37°C in a humidified incubator.[13]

-

Measure the absorbance of each well at 490 nm using a microplate reader.[11]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.[14]

-

Apoptosis Detection (Annexin V/PI Flow Cytometry)

-

Principle: Differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[15]

-

Materials: Ovarian cancer cells, this compound, 1X PBS, 1X Binding Buffer (containing CaCl₂), FITC-conjugated Annexin V, Propidium Iodide (PI) solution, flow cytometer.[16]

-

Procedure:

-

Treat cells with this compound for the desired time to induce apoptosis.

-

Harvest both adherent and floating cells and wash them with cold 1X PBS.[16]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.[16]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[17]

-

Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.[17]

-

Analyze the samples immediately by flow cytometry, identifying four populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

-

Protein-Protein Interaction (Co-Immunoprecipitation)

-

Principle: Isolates a specific protein ("bait") and any interacting partners ("prey") from a cell lysate using an antibody targeting the bait protein. The entire complex is captured on antibody-binding beads.

-

Materials: this compound-treated and control cell lysates, Co-IP lysis buffer (non-denaturing), antibody specific to the bait protein (e.g., anti-p53), control IgG, Protein A/G magnetic or agarose (B213101) beads, wash buffer, elution buffer.[18][19]

-

Procedure:

-

Lyse cells treated with or without this compound using a gentle, non-denaturing lysis buffer to preserve protein interactions.[20]

-

Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding, then centrifuge and collect the supernatant.[20]

-

Incubate the pre-cleared lysate with an antibody against the target protein (e.g., anti-Mortalin or anti-p53) or a control IgG overnight at 4°C with gentle rotation.[19]

-

Add Protein A/G beads and incubate for another 1-4 hours to capture the antibody-protein complexes.[19]

-

Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.[21]

-

Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS sample buffer).

-

Analyze the eluates by Western Blot using an antibody against the suspected interacting protein (e.g., probe with anti-p53 if Mortalin was the bait).[21][22] A reduced signal in the this compound-treated sample indicates disruption of the interaction.[5]

-

Protein Expression Analysis (Western Blot)

-

Principle: Detects specific proteins in a complex mixture. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and identified using specific primary and secondary antibodies.

-

Materials: Cell lysates, protein assay kit (e.g., BCA), Laemmli sample buffer, SDS-PAGE gels, running buffer, transfer buffer, PVDF or nitrocellulose membrane, blocking buffer (e.g., 5% milk in TBST), primary antibodies (e.g., anti-Cyclin D1, anti-Bcl-2, anti-Caspase-3), HRP-conjugated secondary antibody, ECL substrate, imaging system.[23]

-

Procedure:

-

Prepare protein lysates from treated and control cells and determine protein concentration.[24]

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[24]

-

Separate proteins by size on an SDS-PAGE gel.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a specific primary antibody overnight at 4°C.[23]

-

Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

-

Wash the membrane again and apply ECL substrate to generate a chemiluminescent signal.[25]

-

Capture the signal with an imager and perform densitometry analysis, normalizing to a loading control like β-actin or GAPDH.[25]

-

Conclusion

This compound employs a multi-pronged approach to inhibit ovarian cancer growth and survival. Its primary interaction with Mortalin and other HSP70 family members serves as a master switch that simultaneously reactivates the p53 tumor suppressor pathway, triggers potent mitochondrial-mediated apoptosis, sensitizes cells to extrinsic death signals, and halts cell cycle progression. This multifaceted mechanism of action, combined with its favorable safety profile, underscores its potential as a valuable therapeutic agent, both as a monotherapy and in combination strategies for the treatment of ovarian cancer. The ongoing clinical development will be crucial in translating these robust preclinical findings into patient benefit.

References

- 1. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Novel ovarian cancer maintenance therapy targeted at mortalin and mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound interference with mortalin binding to p66shc and p53 identified using drug-conjugated magnetic microspheres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Cyclin D1 degradation is sufficient to induce G1 cell cycle arrest despite constitutive expression of cyclin E2 in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | this compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention [frontiersin.org]

- 10. Pharmacodynamics of Cyclin D1 Degradation in Ovarian Cancer Xenografts with Repeated Oral this compound Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. bitesizebio.com [bitesizebio.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. bosterbio.com [bosterbio.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. assaygenie.com [assaygenie.com]

- 20. bitesizebio.com [bitesizebio.com]

- 21. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 22. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]

- 23. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 24. Western Blot Protocol | Proteintech Group [ptglab.com]

- 25. benchchem.com [benchchem.com]

SHetA2: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHetA2 (Sulfur Heteroarotinoid A2), also known as NSC 721689, is a promising investigational new drug with demonstrated anti-cancer and cancer-preventive properties.[1] Unlike traditional retinoids, this compound's mechanism of action is independent of retinoic acid receptors (RARs), which contributes to its favorable toxicity profile.[2] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, tailored for professionals in the field of oncology and drug development. Extensive preclinical studies have shown that this compound is not mutagenic, carcinogenic, or teratogenic, and it is currently in a Phase 1 clinical trial for advanced or recurrent solid tumors.[2][3][4]

Discovery and Development

The development of this compound stemmed from a drug discovery program focused on creating anti-cancer agents with minimal toxicity.[5] Initially synthesized as a flexible heteroarotinoid (Flex-Het), it was designed to interact with retinoic acid receptors.[1] However, subsequent research revealed that this compound's potent anti-cancer activity is independent of these receptors.[2] This discovery marked a significant step in the development of a new class of anti-cancer compounds that target cellular stress response pathways.

Synthesis Pathway

The chemical synthesis of this compound, or 1-(4-nitrophenyl)-3-(2,2,4,4-tetramethylthiochroman-6-yl)thiourea, involves a multi-step process. An improved synthesis method focuses on the efficient creation of the key intermediate, 6-amino-2,2,4,4-tetramethylthiochroman. This intermediate is then reacted with 4-nitrophenyl isothiocyanate to yield the final this compound compound.

Experimental Protocol: Improved Synthesis of this compound

This protocol is based on the improved synthesis method which provides a higher overall yield compared to earlier approaches.

Part 1: Synthesis of 6-amino-2,2,4,4-tetramethylthiochroman

-

Starting Material: 4-Acetamidobenzenethiol.

-

Reaction with Methyllithium (B1224462): In a nitrogen-purged reaction vessel, dissolve 4-acetamidobenzenethiol in an appropriate anhydrous solvent (e.g., tetrahydrofuran). Cool the solution to 0°C.

-

Slowly add a solution of methyllithium in diethyl ether to the cooled solution. The methyllithium reacts with the thiol group.

-

Addition of 3,3-dimethylallyl bromide: After the initial reaction is complete, add 3,3-dimethylallyl bromide to the reaction mixture. Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Cyclization: The intermediate product is then cyclized to form the thiochroman (B1618051) ring. This is achieved by heating the reaction mixture in a high-boiling point solvent such as chlorobenzene. This step avoids the use of hazardous carbon disulfide.

-

Hydrolysis of the Acetamido Group: The acetamido group on the thiochroman is hydrolyzed to an amino group using standard acidic or basic hydrolysis conditions (e.g., refluxing with aqueous HCl).

-

Purification: The resulting 6-amino-2,2,4,4-tetramethylthiochroman is purified using column chromatography.

Part 2: Synthesis of this compound

-

Reaction Setup: In a clean, dry reaction flask, dissolve the purified 6-amino-2,2,4,4-tetramethylthiochroman in anhydrous tetrahydrofuran (B95107) (THF).

-

Addition of 4-nitrophenyl isothiocyanate: To the stirred solution, add an equimolar amount of 4-nitrophenyl isothiocyanate.

-

Reaction: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by TLC.

-

Isolation and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Mechanism of Action

This compound exerts its anti-cancer effects by targeting the 70-kDa heat shock protein (HSP70) family, specifically mortalin (HSPA9), heat shock cognate 70 (hsc70/HSPA8), and glucose-regulated protein 78 (Grp78/HSPA5).[1] These chaperone proteins are often overexpressed in cancer cells and play a crucial role in protein folding, stability, and trafficking, thereby promoting cell survival and proliferation.[1]

This compound binds to these HSP70 proteins and disrupts their chaperone function, leading to the release of their client proteins.[6] This disruption triggers a cascade of events culminating in cancer cell death through apoptosis and cell cycle arrest, with minimal impact on normal, healthy cells.[2]

Key Mechanistic Events:

-

Mitochondrial Dysfunction: this compound's interaction with mortalin, a mitochondrial chaperone, leads to mitochondrial swelling, loss of mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF).[6][7]

-

Induction of Apoptosis: The release of cytochrome c initiates the intrinsic apoptotic pathway through the activation of caspases.[7] AIF translocates to the nucleus, where it contributes to DNA fragmentation and cell death.[7]

-

Cell Cycle Arrest: this compound induces G1 cell cycle arrest by promoting the degradation of cyclin D1.[2] This is thought to occur through the release of cyclin D1 from the protective chaperone activity of hsc70, leading to its phosphorylation, ubiquitination, and subsequent proteasomal degradation.[8]

-

Disruption of p53 Sequestration: this compound disrupts the binding of the tumor suppressor protein p53 to mortalin in the cytoplasm.[9] The released p53 can then translocate to the nucleus and mitochondria to induce apoptosis.[7][9]

Quantitative Data

The following tables summarize key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| UMSCC38 | Head and Neck Squamous Cell Carcinoma | ~0.2 - 3.7 | [10] |

| OVCAR-3 | Ovarian Cancer | ~0.2 - 3.7 | [10] |

| Caov-3 | Ovarian Cancer | ~0.2 - 3.7 | [10] |

| A2780 | Ovarian Cancer | 4-5 | [11] |

| SKOV3 | Ovarian Cancer | 4-5 | [11] |

| Caki-1 | Kidney Cancer | Data not specified | [12] |

| NCI-60 Panel | Various Cancers | Low micromolar range | [2] |

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Reference |

| Mouse | 20-60 | Oral | Not specified | Not specified | 17.7 - 19.5 | [5][13] |

| Mouse | 60 | Oral | Not specified | Not specified | 22.3 | [3] |

| Rat | 100-2000 | Oral | Not specified | Not specified | < 1.6 | [5][13] |

| Dog | 100 | Oral | Not specified | ~1-3 | 11.2 | [5][13] |

| Dog | 400 | Oral | Not specified | ~1-3 | 3.45 | [5][13] |

| Dog | 1500 | Oral | Not specified | ~1-3 | 1.11 | [5][13] |

Note: Pharmacokinetic parameters are highly dependent on the formulation and species.

Key Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are outlines of common experimental protocols used in this compound research.

Western Blot Analysis for Cyclin D1

-

Cell Lysis: Treat cancer cells with this compound or a vehicle control for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cyclin D1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

Co-immunoprecipitation of Hsc70 and AIF

-

Cell Lysis: Lyse this compound-treated and control cells in a non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the cell lysates with protein A/G agarose (B213101) beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against Hsc70 (or AIF) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by western blotting using an antibody against AIF (or Hsc70) to detect the co-immunoprecipitated protein.

JC-1 Assay for Mitochondrial Membrane Potential

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere.

-

Treatment: Treat the cells with this compound or a vehicle control. Include a positive control for mitochondrial depolarization (e.g., CCCP).

-

JC-1 Staining: Remove the treatment media and incubate the cells with JC-1 staining solution (typically 2-10 µM in culture medium) at 37°C in the dark.

-

Washing: Wash the cells with assay buffer to remove excess JC-1 dye.

-

Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Conclusion

This compound represents a novel and promising approach to cancer therapy and prevention. Its unique mechanism of action, targeting the HSP70 family of chaperone proteins, provides a basis for its selective cytotoxicity against cancer cells while sparing normal cells. The comprehensive preclinical data, including its synthesis, mechanism of action, and favorable pharmacokinetic and safety profiles, have paved the way for its clinical evaluation. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the continued investigation and potential clinical application of this compound.

References

- 1. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 2. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiologically Based Pharmacokinetic Modeling and Tissue Distribution Characteristics of this compound in Tumor-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and interspecies scaling of a novel, orally-bioavailable anti-cancer drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound interference with mortalin binding to p66shc and p53 identified using drug-conjugated magnetic microspheres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound interference with mortalin binding to p66shc and p53 identified using drug-conjugated magnetic microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacodynamics of Cyclin D1 Degradation in Ovarian Cancer Xenografts with Repeated Oral this compound Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound [jscimedcentral.com]

- 13. Pharmacokinetics and interspecies scaling of a novel, orally-bioavailable anti-cancer drug, this compound - PMC [pmc.ncbi.nlm.nih.gov]

Arotinoid versus Heteroarotinoid Anticancer Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoids, a class of compounds derived from vitamin A, have long been investigated for their potential in cancer therapy and prevention due to their roles in regulating cell proliferation, differentiation, and apoptosis.[1][2] First-generation retinoids, such as all-trans-retinoic acid (ATRA), have shown clinical efficacy in specific malignancies like acute promyelocytic leukemia (APL).[3] However, their therapeutic window is often limited by toxicity and the development of resistance. This has spurred the development of synthetic retinoids with improved efficacy and safety profiles. Among these, arotinoids and heteroarotinoids represent two important classes with distinct structural features and mechanisms of anticancer activity.

Arotinoids are polyaromatic retinoids where the polyene side chain is conformationally restricted within an aromatic ring system. This structural constraint often leads to higher receptor affinity and stability compared to their non-aromatic counterparts.[4][5] Heteroarotinoids are a subclass of arotinoids that incorporate one or more heteroatoms (e.g., sulfur, nitrogen, oxygen) into their cyclic structures.[6] This modification can significantly alter their biological properties, leading to compounds with unique anticancer activities and, in some cases, reduced toxicities.[6] A notable advancement in this class is the development of flexible heteroarotinoids (Flex-Hets), which have shown promising preclinical anticancer activity with a favorable toxicity profile.[7][8][9]

This technical guide provides an in-depth comparison of the anticancer activities of arotinoids and heteroarotinoids, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Comparative Anticancer Activity: A Quantitative Overview

The following tables summarize the in vitro anticancer activities of selected arotinoids and heteroarotinoids from published studies. It is important to note that a direct comparison of potencies is challenging due to the use of different cancer cell lines and experimental conditions across studies.

Table 1: Anticancer Activity of Arotinoids

| Compound | Cancer Type | Cell Line | IC50/EC50 | Reference |

| Ro 40-8757 (Mofarotene) | Colon Adenocarcinoma | HT29-5FU | ~0.57 µM | [10] |

| Colon Adenocarcinoma | CaCo2 | ~0.06 µM | [10] | |

| Breast Adenocarcinoma | MCF-7mdr1 | ~0.1 µM | [10] | |

| TTNPB (Arotinoid Acid, Ro 13-7410) | Retinoid Receptor Binding | mRARα | IC50: 3.8 nM | [11] |

| Retinoid Receptor Binding | mRARβ | IC50: 4.0 nM | [11] | |

| Retinoid Receptor Binding | mRARγ | IC50: 4.5 nM | [11] | |

| Transcriptional Activation | mRARα | EC50: 2.0 nM | [12] | |

| Transcriptional Activation | mRARβ | EC50: 1.1 nM | [12] | |

| Transcriptional Activation | mRARγ | EC50: 0.8 nM | [12] |

Table 2: Anticancer Activity of Heteroarotinoids

| Compound | Cancer Type | Cell Line | IC50/EC50 | Reference |

| SHetA2 | Ovarian Cancer | A2780 | - | [7] |

| Head and Neck Squamous Cell Carcinoma | UMSCC38 | - | [7] | |

| Compound 11 | Malaria (for context) | Plasmodium falciparum (chloroquine-resistant) | IC50: 1.76 µM | [6] |

Mechanisms of Anticancer Action

A key distinction between many studied arotinoids and heteroarotinoids lies in their dependence on nuclear retinoid receptors (RARs and RXRs) to elicit their anticancer effects.

Arotinoids: Primarily Receptor-Dependent Mechanisms

Many arotinoids, such as TTNPB, function as potent agonists of retinoic acid receptors (RARs).[11][12][13] The binding of these arotinoids to RARs, which then heterodimerize with retinoid X receptors (RXRs), leads to the transcription of target genes that regulate cell cycle progression and apoptosis.[14][15] The anticancer effects of TTNPB, for instance, are linked to the induction of G1 cell cycle arrest.[11][13]

In contrast, the arotinoid Ro 40-8757 has demonstrated antiproliferative effects in drug-resistant breast and colon cancer cell lines through a mechanism that does not involve thymidylate synthase or the multidrug resistance protein mdr1.[10] Its mode of action includes the downregulation of mitochondrial gene expression.[16]

Heteroarotinoids: Often Receptor-Independent and Mitochondria-Mediated

A significant number of heteroarotinoids, particularly the flexible heteroarotinoids (Flex-Hets) like this compound, exert their anticancer effects through pathways that are independent of RAR and RXR activation.[7] This is a crucial distinction as it may circumvent resistance mechanisms that involve the downregulation or mutation of retinoid receptors.

The primary mechanism of action for compounds like this compound is the induction of apoptosis via the intrinsic mitochondrial pathway.[7] This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the release of cytochrome c, which subsequently activates the caspase cascade, leading to programmed cell death.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of arotinoid and heteroarotinoid anticancer activity.

Cell Viability/Cytotoxicity Assay (SRB Assay)

This protocol is adapted from methodologies used to assess the antiproliferative effects of novel compounds.

-

Objective: To determine the concentration of the arotinoid or heteroarotinoid that inhibits cell growth by 50% (IC50).

-

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Arotinoid/Heteroarotinoid compound stock solution (in DMSO)

-

96-well plates

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM, pH 10.5)

-

Microplate reader (510 nm)

-

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Treat the cells with varying concentrations of the compound and a vehicle control (DMSO). Incubate for 72 hours.

-

After incubation, gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

-

Wash the plates five times with slow-running tap water and allow to air dry.

-

Add SRB solution to each well and stain for 10 minutes at room temperature.

-

Wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Add Tris base solution to each well to solubilize the bound dye.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Objective: To quantify the induction of apoptosis by the test compound.

-

Materials:

-

Cancer cell line

-

6-well plates

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the test compound at various concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 24-48 hours.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[17][18][19][20]

-

Objective: To assess the effect of the test compound on cell cycle progression.

-

Materials:

-

Cancer cell line

-

Test compound

-

Cold 70% ethanol (B145695)

-

PBS

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the test compound for the desired time period (e.g., 24 hours).

-

Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. The DNA content is used to quantify the percentage of cells in each phase of the cell cycle.

-

Western Blot Analysis for Apoptotic and Signaling Proteins

This technique is used to detect and quantify specific proteins involved in the mechanism of action of the test compounds.[21][22][23][24]

-

Objective: To measure changes in the expression levels of key proteins (e.g., caspases, Bcl-2 family proteins, cyclins) following treatment.

-

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, Cyclin D1) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Lyse cells and quantify protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer proteins to a membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash and add ECL substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify band intensities and normalize to the loading control.

-

In Vivo Tumor Xenograft Study

This protocol provides a framework for evaluating the in vivo efficacy of arotinoids and heteroarotinoids in a mouse model.[25][26][27][28][29]

-

Objective: To assess the antitumor activity of the test compound in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for implantation

-

Test compound formulated for in vivo administration (e.g., in corn oil for oral gavage)

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound and vehicle control according to a predetermined schedule (e.g., daily oral gavage).

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

-

Monitor the body weight and overall health of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Compare tumor growth between the treatment and control groups to determine the in vivo efficacy of the compound.

-

Conclusion and Future Directions

Arotinoids and heteroarotinoids represent promising classes of synthetic retinoids with significant anticancer potential. The available data suggests a divergence in their primary mechanisms of action. Classical arotinoids like TTNPB often act as potent RAR agonists, inducing cell cycle arrest and apoptosis through receptor-mediated gene transcription. In contrast, a notable number of heteroarotinoids, particularly flexible derivatives, can induce apoptosis through receptor-independent, mitochondria-targeted pathways. This latter mechanism is particularly appealing as it may overcome common modes of retinoid resistance.

References

- 1. Retinoids, apoptosis and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Retinoid-induced apoptosis in normal and neoplastic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationships and Therapeutic Applications of Retinoids in View of Potential Benefits from Drug Repurposing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic retinoids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heteroarotinoids with Anti-Cancer Activity Against Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heteroarotinoids with anti-cancer activity against ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heteroarotinoids with Anti-Cancer Activity Against Ovarian Cancer Cells [openmedicinalchemistryjournal.com]

- 9. [PDF] Heteroarotinoids with Anti-Cancer Activity Against Ovarian Cancer Cells | Semantic Scholar [semanticscholar.org]

- 10. The arotinoid Ro 40-8757 has antiproliferative effects in drug-resistant human colon and breast cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. TTNPB | Autophagy | Retinoid Receptor | Apoptosis | TargetMol [targetmol.com]

- 13. selleckchem.com [selleckchem.com]

- 14. The pathogenic role of retinoid nuclear receptor signaling in cancer and metabolic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Signaling pathways in retinoid chemoprevention and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Down-regulation of mitochondrial gene expression by the anti-tumor arotinoid mofarotene (Ro 40-8757) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cancer.wisc.edu [cancer.wisc.edu]

- 18. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 19. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. Apoptosis western blot guide | Abcam [abcam.com]

- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 25. Evaluation of the Retinoids with Cisplatin and Vincristine in Xenograft Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 26. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Evaluation of the retinoids with cisplatin and vincristine in xenograft models of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]

- 29. An in vivo experimental model for effects of topical retinoic acid in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of SHetA2 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHetA2 (Sulfur Heteroarotinoid A2), a novel flexible heteroarotinoid, has demonstrated significant anti-cancer activity in a variety of preclinical models. Its mechanism of action is distinct from traditional retinoids, as it operates independently of retinoic acid receptors. This technical guide provides a comprehensive overview of the molecular targets of this compound in cancer cells, detailing its interaction with key cellular machinery to induce cell cycle arrest and apoptosis. The information presented herein is intended to support further research and development of this compound and related compounds as potential cancer therapeutics.

Primary Molecular Targets: The HSP70 Family of Chaperone Proteins

The primary molecular targets of this compound are members of the 70-kilodalton heat shock protein (HSP70) family.[1][2] These molecular chaperones are frequently overexpressed in cancer cells and play a crucial role in maintaining protein homeostasis, thereby supporting cancer cell proliferation, survival, and resistance to therapy. This compound has been shown to directly bind to three key HSP70 family members:

-

Mortalin (HSPA9): Primarily localized in the mitochondria, mortalin is essential for mitochondrial biogenesis and function.[1][3]

-

Heat Shock Cognate 70 (hsc70, HSPA8): Predominantly found in the cytoplasm, hsc70 is involved in a wide range of cellular processes, including protein folding and degradation.[1][2]

-

Glucose-Regulated Protein 78 (Grp78, HSPA5): Located in the endoplasmic reticulum, Grp78 is a key regulator of the unfolded protein response (UPR).[1][2]

By binding to these chaperones, this compound disrupts their interaction with a multitude of "client" proteins. This interference with the chaperoning function of HSP70s is the central mechanism through which this compound exerts its anti-cancer effects.[1][4]

Downstream Cellular Effects of this compound Targeting

The disruption of HSP70-client protein interactions by this compound triggers a cascade of downstream events, culminating in the inhibition of cancer cell growth and induction of apoptosis. These effects are multifaceted and are detailed below.

Induction of G1 Cell Cycle Arrest

This compound is a potent inducer of G1 phase cell cycle arrest in cancer cells.[1][5] This is primarily achieved through the targeted degradation of Cyclin D1 , a key protein that drives the G1 to S phase transition.[6][7] The mechanism involves:

-

Release from Chaperone Protection: this compound is hypothesized to cause the release of Cyclin D1 from the protective chaperoning of mortalin and hsc70.[4]

-

Phosphorylation and Ubiquitination: The unprotected Cyclin D1 is then targeted for phosphorylation and subsequent ubiquitination.[1]

-

Proteasomal Degradation: Ubiquitinated Cyclin D1 is degraded by the proteasome, leading to a significant reduction in its cellular levels.[1]

-

Inhibition of Rb Phosphorylation: The decrease in Cyclin D1 levels leads to reduced activity of the Cyclin D1/CDK4/6 complex, resulting in decreased phosphorylation of the Retinoblastoma protein (Rb).[1]

-

Cell Cycle Arrest: Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S phase entry and thereby arresting the cell cycle in G1.[6]

Furthermore, the loss of the Cyclin D1/CDK4/6 complex leads to the release of the cell cycle inhibitor p21 , which can then bind to and inhibit the Cyclin E2/CDK2 complex, further reinforcing the G1 arrest.[1]

Activation of Apoptosis

This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The induction of intrinsic apoptosis by this compound is a direct consequence of its effects on mitochondria, mediated largely through the disruption of mortalin's functions.[1][8] Key events include:

-

Mitochondrial Damage: this compound causes rapid mitochondrial swelling and a reduction in the mitochondrial membrane potential.[1][9]

-

Downregulation of Anti-Apoptotic Proteins: this compound treatment leads to a reduction in the levels of the anti-apoptotic proteins Bcl-2 and Bcl-xL , while having no effect on the pro-apoptotic protein Bax.[4][9]

-

Release of Pro-Apoptotic Factors: The compromised mitochondrial outer membrane releases cytochrome c and Apoptosis-Inducing Factor (AIF) into the cytoplasm.[1][9]

-

Caspase Activation: Released cytochrome c triggers the activation of caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.[8][10] In some cancer types, such as cervical cancer, this compound can induce apoptosis in a caspase-independent manner, primarily through AIF-mediated DNA damage.[8]

This compound can also sensitize cancer cells to extrinsic apoptosis by:

-

Upregulation of Death Receptors: this compound treatment has been shown to increase the expression of death receptors DR4 and DR5 on the cell surface.[11]

-

Enhancing Ligand-Induced Apoptosis: This upregulation makes cancer cells more susceptible to apoptosis induced by ligands such as TNF-related apoptosis-inducing ligand (TRAIL).[10]

Disruption of Key Client Protein Interactions

The disruption of HSP70 chaperoning by this compound affects several critical client proteins involved in cell survival and apoptosis:

-

p53: this compound disrupts the interaction between mortalin and the tumor suppressor protein p53. This releases p53, allowing it to translocate to the nucleus and mitochondria to promote apoptosis.[1][8]

-

p66shc: The interaction of this pro-apoptotic protein with mortalin is also disrupted by this compound.[4]

-

Apoptosis-Inducing Factor (AIF): this compound interferes with the binding of hsc70 to AIF in the cytoplasm. This allows AIF, upon its release from the mitochondria, to translocate to the nucleus and induce DNA fragmentation.[8]

Metabolic Alterations

By disrupting mortalin's function in mitochondria, this compound significantly impacts cancer cell metabolism. It has been shown to inhibit both oxidative phosphorylation and glycolysis, leading to a metabolically quiescent state in endometrial cancer cells.[1][9]

Generation of Reactive Oxygen Species (ROS)

An increase in reactive oxygen species (ROS) is often observed following this compound treatment.[10] However, the role of ROS in this compound-induced apoptosis appears to be context-dependent. In some cancer cell lines, antioxidants can abrogate this compound-induced apoptosis, suggesting ROS are a causative factor. In others, antioxidants fail to prevent apoptosis, indicating that ROS are a consequence of mitochondrial damage rather than the primary trigger.[4][10]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the effects of this compound on cancer cells.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A2780 | Ovarian | 2.98 - 3.17 | [1] |

| SKOV3 | Ovarian | 4 - 5 | [6] |

| Multiple | NCI-60 Panel | 0.37 - 4.6 | [1] |

Table 2: Effect of this compound on Cyclin D1 Levels in Ovarian Cancer Cells

| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | % Reduction in Cyclin D1 | Reference |

| A2780 | 1 - 15 | 24 | Up to ~80% | [6] |

| SKOV3 | 1 - 15 | 24 | Up to ~70% | [6] |

| SKOV3 | 2.5 | 24 | Significant reduction | [6] |

| SKOV3 | 10 | 24 | Significant reduction | [6] |

Table 3: Effect of this compound on Cell Cycle Distribution in Endometrial Cancer Cells

| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | % Cells in G1 Phase (Control) | % Cells in G1 Phase (this compound) | Reference |

| Hec1B | 10 | 24 | ~55% | ~75% | [4] |

| Ishikawa | 10 | 24 | ~60% | ~80% | [4] |

| AN3CA | 10 | 24 | ~65% | No significant change | [4] |

Table 4: Induction of Apoptosis by this compound in Ovarian Cancer Cells

| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | % Apoptotic Cells (Control) | % Apoptotic Cells (this compound) | Reference |

| A2780 | 5 | 48 | <5% | ~25% | [10] |

| A2780 | 10 | 48 | <5% | ~40% | [10] |

| SK-OV-3 | 5 | 24 | <5% | ~15% | [10] |

| SK-OV-3 | 10 | 24 | <5% | ~25% | [10] |

Signaling Pathways and Experimental Workflows

Visualizing this compound's Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for target validation.

Caption: this compound disrupts HSP70 chaperoning of client proteins, leading to cell cycle arrest and apoptosis.

Caption: Experimental workflow for validating the molecular targets and downstream effects of this compound.

Methodologies for Key Experiments

The following are detailed protocols for key experiments used to elucidate the molecular targets and mechanism of action of this compound.

Co-Immunoprecipitation (Co-IP) for Target Interaction Analysis

This protocol is used to demonstrate the disruption of HSP70-client protein interactions by this compound.

Materials:

-

Cancer cells treated with this compound or vehicle control (DMSO).

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors).

-

Primary antibody against the "bait" protein (e.g., anti-mortalin).

-

Isotype control IgG.

-

Protein A/G magnetic beads.

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5).

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5).

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Cell Lysis: Lyse this compound- and vehicle-treated cells in Co-IP buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.

-

Pre-clearing: Incubate the cell lysates with Protein A/G magnetic beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with the primary antibody (or isotype control) overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G magnetic beads to each sample and incubate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer, and immediately neutralize the eluate.

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the "prey" protein (e.g., anti-p53, anti-Cyclin D1) and the "bait" protein. A decrease in the co-immunoprecipitated prey protein in the this compound-treated sample compared to the control indicates disruption of the interaction.

Western Blotting for Protein Expression Levels

This protocol is used to quantify changes in the levels of key proteins (e.g., Cyclin D1, Bcl-2) following this compound treatment.

Materials:

-

Cancer cells treated with this compound or vehicle control.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-Cyclin D1, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cells treated with this compound or vehicle control.

-

PBS (Phosphate-Buffered Saline).

-

70% cold ethanol (B145695).

-

RNase A.

-

Propidium Iodide (PI) staining solution.

-

Flow cytometer.

Procedure:

-

Cell Harvest: Harvest cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mitochondrial Membrane Potential Assay

This protocol is used to assess mitochondrial damage induced by this compound.

Materials:

-

Cancer cells treated with this compound or vehicle control.

-

TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-1 dye.

-

FCCP or CCCP (positive control for mitochondrial depolarization).

-

Fluorescence microscope or plate reader.

Procedure:

-

Cell Plating: Plate cells in a multi-well plate suitable for fluorescence imaging or reading.

-

Treatment: Treat cells with this compound for the desired time. Include a positive control treated with FCCP or CCCP.

-

Staining: Add TMRE or JC-1 dye to the cells and incubate.

-

Analysis:

-

TMRE: Measure the fluorescence intensity. A decrease in fluorescence indicates mitochondrial depolarization.

-

JC-1: Measure the fluorescence at two wavelengths to determine the ratio of J-aggregates (red fluorescence, healthy mitochondria) to J-monomers (green fluorescence, depolarized mitochondria). A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.

-

Conclusion

This compound represents a promising anti-cancer agent with a unique mechanism of action centered on the disruption of HSP70 chaperone function. By targeting mortalin, hsc70, and Grp78, this compound initiates a cascade of events that lead to G1 cell cycle arrest and apoptosis in cancer cells, while exhibiting lower toxicity towards normal cells. The detailed understanding of its molecular targets and downstream effects, as outlined in this guide, provides a solid foundation for the continued development of this compound and its analogues as targeted cancer therapies. Further research focusing on the intricate network of client proteins affected by this compound will undoubtedly unveil additional facets of its anti-neoplastic activity and may lead to the identification of predictive biomarkers for patient stratification in future clinical trials.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distinct mechanism of cervical cancer cell death caused by the investigational new drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Utility and Mechanism of this compound and Paclitaxel for Treatment of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative analysis of mitochondrial membrane potential heterogeneity in unsynchronized and synchronized cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

SHetA2 Binding Affinity for Mortalin and Grp78: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHetA2 is a novel small molecule flexible heteroarotinoid that has demonstrated significant anti-cancer activity with a favorable toxicity profile. Its mechanism of action is, in part, attributed to its interaction with key molecular chaperones of the 70-kDa heat shock protein (HSP70) family, notably mortalin (also known as HSPA9 or GRP75) and glucose-regulated protein 78 (Grp78, also known as HSPA5 or BiP). This technical guide provides a comprehensive overview of the binding affinity of this compound for mortalin and Grp78, detailing the experimental methodologies used to characterize these interactions and visualizing the downstream signaling consequences.

Quantitative Binding Affinity Data

The binding affinity of this compound for its target proteins is a critical parameter in understanding its potency and mechanism of action. The following tables summarize the available quantitative data for the interaction of this compound with mortalin and Grp78.

This compound and Mortalin Binding Affinity

The binding kinetics of this compound to full-length mortalin and its substrate-binding domain (SBD) have been characterized using Surface Plasmon Resonance (SPR).

| Binding Partner | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (µM) | Reference |

| Full-length Mortalin | Data reported in cited literature | Data reported in cited literature | Data reported in cited literature | [1] |

| Mortalin SBD | Data reported in cited literature | Data reported in cited literature | Data reported in cited literature | [1] |

Note: The specific quantitative values are contained within the referenced publication, which should be consulted for the precise data.

This compound and Grp78 Binding Affinity

To date, specific quantitative binding affinity data, such as an equilibrium dissociation constant (KD), for the interaction between this compound and Grp78 has not been reported in the peer-reviewed literature. However, multiple studies have confirmed a direct interaction and have functionally characterized the downstream cellular consequences of this binding, which primarily involves the induction of the Unfolded Protein Response (UPR).[2][3]

Signaling Pathways

The interaction of this compound with mortalin and Grp78 disrupts their normal chaperone functions, leading to the activation of downstream signaling pathways that contribute to its anti-cancer effects.

This compound-Mortalin Signaling Pathway

This compound binding to mortalin disrupts its interaction with client proteins, most notably the tumor suppressor p53. This leads to the reactivation of p53's apoptotic functions.

This compound-Grp78 Signaling Pathway

This compound's interaction with Grp78 is a logical mediator of endoplasmic reticulum (ER) stress and the Unfolded Protein Response (UPR).[2][3] This leads to the upregulation of pro-apoptotic factors like CHOP.

Experimental Protocols

The characterization of the binding affinity between a small molecule like this compound and its protein targets typically involves biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions.

Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for the binding of this compound to mortalin or Grp78.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), ethanolamine)

-

Purified recombinant human mortalin or Grp78 protein

-

This compound compound of high purity

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl)

Protocol:

-

Protein Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a mixture of NHS and EDC.

-

Inject the purified mortalin or Grp78 protein at a suitable concentration in an appropriate immobilization buffer (e.g., sodium acetate, pH 4.5) to allow for covalent coupling to the activated surface.

-

Deactivate any remaining active esters on the surface by injecting ethanolamine.

-

A reference flow cell is typically prepared by performing the activation and deactivation steps without protein injection to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in running buffer.

-

Inject the different concentrations of this compound over the immobilized protein surface and the reference flow cell at a constant flow rate.

-

Monitor the change in the refractive index, which is proportional to the mass of this compound bound to the protein, in real-time. This generates a sensorgram showing the association and dissociation phases.

-

After each this compound injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound this compound, allowing for subsequent injections.

-

-

Data Analysis:

-

Subtract the signal from the reference flow cell from the signal of the protein-immobilized flow cell to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

-

The software will calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and mortalin or Grp78.

Materials:

-

Isothermal titration calorimeter

-

Purified recombinant human mortalin or Grp78 protein

-

This compound compound of high purity

-

Dialysis buffer (e.g., PBS or HEPES)

Protocol:

-

Sample Preparation:

-

Dialyze the purified protein against the chosen experimental buffer to ensure buffer matching.

-

Dissolve the this compound compound in the same dialysis buffer.

-

Thoroughly degas both the protein and this compound solutions.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

-

Initiate the titration, where a series of small aliquots of the this compound solution are injected into the protein solution.

-

The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which is proportional to the heat change upon binding.

-

-

Data Analysis:

-

Integrate the heat change for each injection to obtain a plot of heat change per mole of injectant versus the molar ratio of this compound to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model).

-

The fitting procedure will yield the binding affinity (KD), stoichiometry of binding (n), and the enthalpy of binding (ΔH).

-

The change in entropy (ΔS) can be calculated using the equation: ΔG = ΔH - TΔS, where ΔG = -RTln(KA) and KA = 1/KD.

-

Conclusion

This compound directly engages with the molecular chaperones mortalin and Grp78. The binding to mortalin has been quantitatively characterized, revealing a direct interaction that leads to the disruption of its client protein complexes, such as with p53, thereby promoting apoptosis. While the precise binding affinity for Grp78 remains to be determined, the functional consequences of this interaction, namely the induction of ER stress and the UPR, are well-documented. The experimental protocols detailed herein provide a robust framework for the further characterization of these and other small molecule-protein interactions, which is essential for advancing our understanding of drug mechanisms and facilitating the development of novel cancer therapeutics.

References

- 1. The abrogation of GRP78 sensitizes liver cancer cells to lysionotin by enhancing ER stress-mediated pro-apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Attack on Mortalin and Colleagues in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Role of SHetA2 in Inducing Mitochondrial Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHetA2 (Sulfur Heteroarotinoid A2) is a novel small molecule investigational drug that has demonstrated significant anti-cancer activity in a variety of preclinical models. Its mechanism of action is distinct from traditional retinoids, as it induces apoptosis in cancer cells through a receptor-independent, mitochondria-dependent pathway. This technical guide provides an in-depth exploration of the core mechanisms by which this compound triggers mitochondrial apoptosis, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of this compound-Induced Mitochondrial Apoptosis

This compound's primary mechanism of action involves the direct binding to and inhibition of heat shock proteins, particularly the 70 kDa heat shock protein 9 (HSPA9), commonly known as mortalin.[1][2] Mortalin is a mitochondrial chaperone protein that is frequently overexpressed in cancer cells, where it plays a crucial role in maintaining mitochondrial integrity, protein folding, and suppressing apoptosis.[1][3]

By binding to mortalin, this compound disrupts its normal chaperone function and its interaction with various client proteins, including the tumor suppressor p53 and the pro-apoptotic protein p66shc.[1][3] This disruption initiates a cascade of events leading to mitochondrial dysfunction and the intrinsic pathway of apoptosis.

Key Events in this compound-Induced Mitochondrial Apoptosis:

-

Mitochondrial Swelling and Loss of Membrane Potential: Within 30 minutes of treatment, this compound induces mitochondrial swelling and a significant decrease in mitochondrial membrane potential (ΔΨm).[1]

-

Increased Reactive Oxygen Species (ROS) Production: The disruption of mitochondrial function leads to an increase in the production of reactive oxygen species (ROS).[4][5]

-

Release of Pro-Apoptotic Factors: The compromised mitochondrial outer membrane releases key pro-apoptotic proteins into the cytoplasm, most notably cytochrome c and Apoptosis-Inducing Factor (AIF).[3][5][6]

-

Caspase-Dependent and -Independent Apoptosis:

-

Caspase-Dependent Pathway: In most cancer cell types, the release of cytochrome c triggers the formation of the apoptosome and the activation of the caspase cascade, starting with the initiator caspase-9, which in turn activates the executioner caspase-3.[3][7] Activated caspase-3 then cleaves a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[7]

-

Caspase-Independent Pathway: In some cancer types, such as cervical cancer, this compound-induced cell death can occur in a caspase-independent manner.[4][6] In this context, the nuclear translocation of AIF plays a more prominent role, leading to large-scale DNA fragmentation.[6] Additionally, excessive mitophagy, the selective degradation of mitochondria by autophagy, has been observed as a contributor to cell death in these cases.[6]

-

-

Modulation of Bcl-2 Family Proteins: this compound has been shown to reduce the expression of the anti-apoptotic protein Bcl-2, further shifting the cellular balance towards apoptosis.[1][7]

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines, as represented by the half-maximal inhibitory concentration (IC50) values.

| Ovarian Cancer Cell Lines | IC50 (µM) | Reference |

| A2780 | 4-5 | [8] |

| SK-OV-3 | 4-5 | [8] |

| OVCAR-3 | 0.2-3.7 | [9] |

| Caov-3 | 0.2-3.7 | [9] |

| Endometrial Cancer Cell Lines | IC50 (µM) | Reference |

| AN3CA | Not explicitly stated, but effective | [10] |

| Hec1B | Not explicitly stated, but effective | [10] |

| Ishikawa | Not explicitly stated, but effective | [10] |

| Cervical Cancer Cell Lines | IC50 (µM) | Reference |

| C-33 A | ~3 | [11] |

| Ca Ski | Higher than C-33A and SiHa | [11] |

| SiHa | Lower than Ca Ski | [11] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines | IC50 (µM) | Reference |

| UMSCC38 | Effective in low micromolar range | [3][5] |

| Kidney Cancer Cell Lines | IC50 (µM) | Reference |

| 786-O | Effective in low micromolar range | [7] |

| A498 | Effective in low micromolar range | [7] |

| ACHN | Effective in low micromolar range | [7] |

| Caki-1 | Effective in low micromolar range | [7] |

| RXF 393 | Effective in low micromolar range | [7] |

| SN12 C | Effective in low micromolar range | [7] |

| TK-10 | Effective in low micromolar range | [7] |

| UO-31 | Effective in low micromolar range | [7] |

| Lung Cancer Cell Lines | IC50 (µM) | Reference |

| NCI 60-cell line panel | Effective in low micromolar range | [3] |

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound-induced mitochondrial apoptosis.

Caption: this compound-induced mitochondrial apoptosis signaling pathway.

Caption: General experimental workflow for studying this compound's effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound-induced mitochondrial apoptosis.

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

This protocol is adapted from standard procedures for using the JC-1 dye to assess mitochondrial health.

Materials:

-

JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

-

DMSO

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Black, clear-bottom 96-well plates

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 1-5 x 10^4 cells per well and allow them to adhere overnight.

-

This compound Treatment: Treat cells with the desired concentrations of this compound for the specified time points. Include untreated and vehicle-treated controls. A positive control for mitochondrial depolarization (e.g., CCCP or FCCP) should also be included.

-

JC-1 Staining:

-